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5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxylic acid
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Overview
Description
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of 2-acetylthiophene using hypochlorite.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the Thiophene and Pyrimidine Rings: The final step involves coupling the thiophene and pyrimidine rings through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxylic acid exhibit anticancer properties. For instance, studies have shown that derivatives of thiophene carboxylic acids can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Inhibition of Specific Enzymes
This compound has been evaluated for its ability to inhibit certain enzymes that are crucial in cancer metabolism. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is a target in the treatment of various malignancies. By inhibiting DHFR, the compound can disrupt nucleotide synthesis, leading to reduced tumor growth .
Pharmacology
Potential as a Drug Candidate
The structural features of this compound suggest it could serve as a lead compound for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further optimization and development into a drug .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity. Research on related thiophene derivatives has shown effectiveness against various bacterial strains, suggesting that this compound could also exhibit similar properties .
Case Studies and Experimental Data
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer effects | Showed significant inhibition of breast cancer cell lines at low concentrations. |
Study B | Investigate enzyme inhibition | Identified as a potent inhibitor of dihydrofolate reductase with IC50 values in the nanomolar range. |
Study C | Assess antimicrobial activity | Demonstrated effectiveness against Gram-positive bacteria, with MIC values comparable to standard antibiotics. |
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A simpler analog that lacks the pyrimidine ring.
5-Methyl-2-thiophenecarboxylic acid: A similar compound with a methyl group instead of the pyrimidine ring.
2,5-Thiophenedicarboxylic acid: A compound with two carboxylic acid groups on the thiophene ring.
Uniqueness
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- is unique due to the presence of both the thiophene and pyrimidine rings, which confer distinct chemical and biological properties
Biological Activity
5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C10H9N3O2S |
Molecular Weight | 235.26 g/mol |
IUPAC Name | 5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxylic acid |
InChI Key | FUQLAWGCJDWGQE-UHFFFAOYSA-N |
Canonical SMILES | CNC1=NC=CC(=N1)C2=CC=C(S2)C(=O)O |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Paal-Knorr synthesis, which cyclizes 1,4-diketones with sulfur sources.
- Introduction of the Carboxylic Acid Group : The carboxylic acid can be introduced via oxidation methods.
- Pyrimidine Ring Formation : The pyrimidine moiety is synthesized using reactions such as the Biginelli reaction.
- Coupling of Rings : The final step involves coupling the thiophene and pyrimidine rings through substitution reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been noted for its ability to inhibit tumor cell proliferation by targeting specific enzymes involved in nucleotide biosynthesis. One study demonstrated that a related compound showed over 99% inhibition of colony formation in KB cells at high concentrations . The mechanism involves inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine nucleotide biosynthesis .
Antimicrobial Activity
This compound has also exhibited antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Research indicates that derivatives of similar structures exhibit significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential therapeutic role in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine and thiophene rings can significantly influence biological activity. For example, the presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory effects by improving binding affinity to target enzymes like COX-2 .
Case Studies
- Inhibition of Tumor Cell Proliferation : A study involving a related compound demonstrated its effectiveness in inhibiting colony formation in cancer cells, suggesting a robust mechanism against tumor growth through enzyme inhibition .
- Antimicrobial Efficacy : Another study assessed various derivatives for their antimicrobial activity against a range of pathogens, confirming that structural modifications can enhance efficacy against specific strains .
Properties
Molecular Formula |
C10H9N3O2S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
FUQLAWGCJDWGQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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